molecular formula C6H7ClN2O2 B3351575 3-(Chloromethyl)-1-methyl-2-nitropyrrole CAS No. 374816-65-6

3-(Chloromethyl)-1-methyl-2-nitropyrrole

Cat. No. B3351575
CAS RN: 374816-65-6
M. Wt: 174.58 g/mol
InChI Key: XFTOFBQVEKRLMT-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-1-methyl-2-nitropyrrole” is likely to be an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “3-(Chloromethyl)” and “1-methyl” parts suggest that there are a chloromethyl group and a methyl group attached to the pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrole ring substituted with a chloromethyl group at one position and a methyl group at another position. The presence of the nitro group would add electron-withdrawing character, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the chloromethyl group, the methyl group, and the nitro group. The chloromethyl group might make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar nitro group and the nonpolar methyl group could influence its solubility properties .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be used as a drug or a bioactive compound, its mechanism of action would depend on its specific molecular targets in the body .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has unique chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

3-(chloromethyl)-1-methyl-2-nitropyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-8-3-2-5(4-7)6(8)9(10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTOFBQVEKRLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450813
Record name 1H-Pyrrole, 3-(chloromethyl)-1-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374816-65-6
Record name 1H-Pyrrole, 3-(chloromethyl)-1-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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